1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone
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Overview
Description
1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is an organic compound with the molecular formula C12H11NO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone typically involves the reaction of 2-aminophenyl derivatives with furan-2-yl ethanone under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-aminophenylboronic acid is coupled with furan-2-yl ethanone in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-ethanone
- 1-[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-ethanone
- 1-[5-(2-Amino-4-chloro-phenyl)-furan-2-yl]-ethanone
Uniqueness
1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
62144-37-0 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[5-(2-aminophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3 |
InChI Key |
YKLOPEOUCRMGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2N |
Origin of Product |
United States |
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